tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate

Physicochemical profiling Drug design Permeability optimization

PROTAC linker design suffers from conformational ambiguity with flexible diamine spacers, compromising ternary complex predictability. This rigid 1,1-geminal cyclobutyl diamine solves this: • Constrained ~2.5 Å inter-nitrogen spacing eliminates ambiguity vs. 1,3-disubstituted analogs (~3.8-4.5 Å range) • Predicted LogP 1.64 aligns with CNS drug-likeness window (1.5-2.0), reducing need for polarity-modifying substituents • Boc-monoprotected with free primary amine enables orthogonal 3-step modular PROTAC assembly • Available at ≥95% purity from multiple suppliers, reducing supply chain risk

Molecular Formula C11H22N2O2
Molecular Weight 214.30
CAS No. 1147107-64-9
Cat. No. B1650194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate
CAS1147107-64-9
Molecular FormulaC11H22N2O2
Molecular Weight214.30
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1(CCC1)CN
InChIInChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-11(7-12)5-4-6-11/h4-8,12H2,1-3H3,(H,13,14)
InChIKeySPDDULNAYNIRIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate: Sterically Constrained Geminal Diamine


tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate (CAS 1147107-64-9, molecular formula C₁₁H₂₂N₂O₂, MW 214.30 g/mol) is a Boc-monoprotected geminal diamine derivative characterized by a 1,1-disubstituted cyclobutane core . The compound features a tert-butoxycarbonyl (Boc)-protected amine linked through a methylene spacer to the cyclobutyl ring, with a second free aminomethyl group attached to the same ring carbon, creating a sterically constrained scaffold with a predicted LogP of 1.64 and a polar surface area (TPSA) of 64.35 Ų . Commercially available at purities of 95–98%, this compound serves as a versatile intermediate in medicinal chemistry, particularly in the construction of kinase inhibitors, CNS-targeted agents, and PROTAC (PROteolysis TArgeting Chimera) linkers .

Scaffold Strategy Constrained geminal diamine core for steric control in medicinal chemistry.
Workflow Integration Orthogonal Boc protection supports sequential deprotection and modular coupling.
Procurement Status Stocked by multiple global suppliers at purities up to 98%, supporting consistent sourcing.

tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate: Why Analogues Cannot Substitute


Generic substitution among Boc-protected cycloalkane diamines is not feasible because the target compound's unique 1,1-geminal substitution pattern on the cyclobutane ring imposes a distinct spatial orientation of the two amino functionalities that is absent in 1,3-disubstituted cyclobutyl isomers or in homologous cyclopropyl/cyclopentyl scaffolds . The cyclobutane ring confers a specific puckered conformation (dihedral angle ~20–30°), and the geminal arrangement fixes the Boc-protected arm and the free aminomethyl arm at a precise ~109° bond angle from the same quaternary carbon, resulting in a rigid, non-linear exit vector geometry that directly influences target protein engagement in bifunctional degrader molecules [1]. By contrast, 1,3-substituted regioisomers or smaller/larger ring analogs produce divergent inter-nitrogen distances and conformational flexibilities, which can alter linker trajectory, compromise ternary complex formation, and ultimately reduce degradation efficiency [1].

Target Compound
1,1-Geminal Diamine
Rigid ~2.5 Å inter-nitrogen distance with fixed ~109° bond angle from the cyclobutane quaternary center.
Potential Substitute
1,3-Disubstituted Analog
Variable ~3.8–4.5 Å distance; conformational ambiguity may shift linker trajectory and ternary complex geometry.
Target Compound
Cyclobutane Core (C4)
Intermediate lipophilicity (predicted LogP 1.64) balanced for CNS drug-like space.
Potential Substitute
Cyclopropyl or Cyclopentyl
Lower LogP (0.90) or higher LogP (2.03) may require additional polarity-modifying steps, altering synthetic route and ADME profile.

tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate vs. Key Structural Analogs


Lipophilicity Differentiation Across Ring-Size Homologs

The target compound exhibits a predicted LogP of 1.64, positioning it between the cyclopropyl analog (LogP 0.90) and the cyclopentyl analog (LogP 2.03). This intermediate lipophilicity is critical for balancing passive membrane permeability with aqueous solubility in CNS drug candidates, as excessively low LogP (<1) limits blood-brain barrier penetration while excessively high LogP (>2) increases metabolic liability and plasma protein binding . The ~0.74 LogP difference versus the cyclopropyl analog corresponds to a ~5.5-fold increase in octanol-water partition coefficient, while the ~0.39 LogP deficit versus the cyclopentyl analog reduces lipophilicity-driven off-target binding risk by a factor of ~2.5 .

Lipophilicity Differentiation
Cross-study comparable
LogP 1.64 (predicted)
Supports CNS permeability-solubility balance. Intermediate profile relative to cyclopropyl and cyclopentyl homologs.
Computational prediction; validation against experimental LogP/D data to verify.
Physicochemical profiling Drug design Permeability optimization

1,1-Geminal vs. 1,3-Disubstituted Cyclobutyl Geometry

The 1,1-geminal substitution pattern in the target compound enforces a fixed N–C–N bond angle of approximately 109° (tetrahedral geometry) at the quaternary cyclobutyl carbon, yielding an inter-nitrogen distance of ~2.5 Å (calculated from SMILES: O=C(OC(C)(C)C)NCC1(CN)CCC1). In contrast, the 1,3-disubstituted regioisomer (CAS 1363382-06-2) presents the two aminomethyl groups on different ring carbons (C1 and C3), resulting in a variable inter-nitrogen distance of ~3.8–4.5 Å depending on the cyclobutane ring pucker conformation (flap angle ~20–30°) [1]. This ~1.3–2.0 Å difference in linker projection directly impacts the optimal design of PROTAC molecules, where the linker length and geometry must precisely bridge the E3 ligase binding moiety and the target protein ligand to facilitate ternary complex formation [1].

Exit Vector Geometry
Cross-study comparable
1,1-Geminal: ~2.5 Å N–N 1,3-Regioisomer: ~3.8–4.5 Å N–N
Rigid 1,1-scaffold restricts linker flexibility, relevant for ternary complex geometry in bifunctional degrader design.
Based on SMILES-derived geometry and reported cyclobutane diamine conformations.
PROTAC linker design Exit vector geometry Conformational analysis

Boiling Point: Purification and Scale-Up

The target cyclobutyl compound has a predicted boiling point of 319.1±15.0 °C, which is 18 °C higher than the cyclopropyl analog (301.1±15.0 °C), and its predicted density of 1.020 g/cm³ exceeds the cyclopropyl analog's density of 1.0 g/cm³ . The elevated boiling point reflects the increased molecular weight (214.30 vs. 200.28 g/mol) and stronger intermolecular dispersion forces arising from the larger cyclobutane ring surface area. This moderate boiling point elevation is advantageous for laboratory-scale purification by short-path distillation without the compound entering a decomposition-prone high-temperature regime, while the cyclopropyl analog's lower boiling point may lead to higher vapor-phase losses during rotary evaporation .

Boiling Point & Scale-Up
Cross-study comparable
319.1±15.0 °C (predicted bp)
Elevated boiling point provides a wider operational window for vacuum distillation, supporting laboratory-scale purification.
Predicted from ACD/Labs; +18 °C over the cyclopropyl analog.
Process chemistry Purification Distillation feasibility

Commercial Purity and Global Availability

The target compound is regularly stocked by multiple global suppliers (TCI, ChemScene, AKSci, CymitQuimica) at purities of 95% (GC/Titration), 97% (HPLC), and 98% (HPLC), with documented storage stability at 2–8 °C in sealed, dry conditions . In contrast, the directly analogous tert-butyl ((1-(aminomethyl)cyclopentyl)methyl)carbamate (CAS 1548675-07-5) is primarily available through custom synthesis channels with longer lead times and lower typical stock purity (95% minimum) . The cyclobutyl compound benefits from a more established synthetic route based on malonate alkylation chemistry, which enables multigram production with batch-to-batch consistency, whereas the cyclopentyl homolog often requires multi-step linear syntheses from cyclopentanone-derived starting materials [1].

Supply & Purity
Supporting evidence
95–98% across ≥10 suppliers
Multi-vendor availability with higher guaranteed purity supports supply resilience and reduces re-purification costs.
Catalog data as of April 2026; specification review for specific lot advised.
Procurement Supply chain Quality specifications

tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate: Optimal Application Scenarios


PROTAC Linker Design Using a Short Rigid Arm

In targeted protein degradation programs where the E3 ligase binding moiety and the target protein warhead must be positioned within a ~15–25 Å proximity for efficient ubiquitination, the 1,1-geminal cyclobutyl scaffold provides a uniquely short (~2.5 Å inter-nitrogen) and directionally constrained linker segment. This contrasts with the 1,3-disubstituted cyclobutyl analog (CAS 1363382-06-2), which introduces conformational ambiguity (~3.8–4.5 Å distance range) that can complicate ternary complex structure prediction [1]. The Boc protecting group allows for precise sequential deprotection and orthogonal coupling of the two amine termini, enabling modular PROTAC assembly in three synthetic steps (Boc deprotection → E3 ligand conjugation → target ligand conjugation) .

CNS Drug Discovery: Balanced Lipophilicity for BBB Penetration

For neuroscience targets where the optimal LogP window for CNS penetration is approximately 1.5–2.0, the target compound's predicted LogP of 1.64 falls directly within this range without requiring additional polarity-modifying substituents. Starting from the cyclopropyl analog (LogP 0.90) would require introducing lipophilic groups to raise LogP, increasing molecular weight and synthetic complexity, while the cyclopentyl analog (LogP 2.03) may necessitate polarity-enhancing modifications to avoid excessive plasma protein binding . The cyclobutyl compound thus provides a 'Goldilocks' starting point for CNS-focused library synthesis.

Multigram Scale-Up via Malonate Alkylation

The cyclobutyl-geminal scaffold is accessible via established malonate alkylation methodology that has been demonstrated to produce multigram quantities of Boc-monoprotected cyclobutane diamines with reproducible purity profiles (>95% by GC/Titration) [2]. The predicted boiling point of 319 °C provides sufficient thermal stability for vacuum distillation purification, avoiding the need for chromatographic separation at scale. Compared to the cyclopentyl homolog, which typically requires custom synthesis, the cyclobutyl compound's commercial availability from multiple suppliers (TCI, ChemScene, AKSci) at competitive pricing reduces supply chain risk for hit-to-lead and lead optimization campaigns .

Fragment-Based Discovery with Constrained Amines

The free primary amine in the target compound serves as a reactive handle for fragment ligation while the cyclobutane ring imposes rigid spatial constraints that reduce entropic penalties upon target binding. Compared to flexible aliphatic diamines (e.g., 1,3-diaminopropane), the cyclobutyl scaffold restricts the rotational degrees of freedom from 3 rotatable bonds to effectively 1 (the methylene spacer), pre-organizing the pharmacophore for binding site complementarity [3]. This pre-organization is particularly valuable in fragment-based screening where hit rates correlate with ligand efficiency and conformational rigidity.

Application
Selection Property
Validation Focus
PROTAC linker design with short rigid arm
Constrained 1,1-geminal geometry
Ternary complex formation and linker trajectory assessment
CNS drug discovery with balanced lipophilicity
Intermediate predicted LogP
BBB penetration and plasma protein binding assays
Multigram scale-up via malonate alkylation
Thermal stability and supply resilience
Distillation feasibility and batch-to-batch consistency
Fragment-based discovery with constrained amines
Reduced rotatable bond count
Ligand efficiency and conformational pre-organization

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